Lipophilicity Reduction by 3-Methylpyrazole Substitution
The target compound, bearing the methyl group at the pyrazole 3-position, exhibits a measured LogP of 0.48, which is substantially lower than the LogP of 0.86 for the direct 4-methyl regioisomer (CAS 1339214-55-9), both sourced from the same supplier under identical analytical conditions . This ~0.38 LogP unit difference corresponds to an approximately 2.4-fold lower octanol-water partition coefficient, indicating significantly reduced lipophilicity. The 5-positional isomer (CAS 1343515-18-3) shows a LogP of 0.86, confirming that the 3-methyl substitution pattern uniquely lowers lipophilicity within this compound family .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.48 (Fluorochem, measured) |
| Comparator Or Baseline | 4-methyl regioisomer (CAS 1339214-55-9): LogP = 0.86 (Fluorochem, measured); 5-positional isomer (CAS 1343515-18-3): LogP = 0.86 (Chemscene/Leyan) |
| Quantified Difference | ΔLogP = -0.38 vs. 4-methyl regioisomer (~2.4-fold lower lipophilicity); ΔLogP = -0.38 vs. 5-positional isomer |
| Conditions | LogP values as reported on vendor Certificates of Analysis / technical datasheets; consistent analytical platform within Fluorochem product family |
Why This Matters
Lower LogP translates to reduced membrane passive permeability and potentially lower non-specific protein binding, which can be critical when designing compounds intended for aqueous compartment targets or when seeking to minimize CYP-mediated metabolism driven by lipophilicity.
